2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The electron-withdrawing groups of trifluoromethyl and pyridine facilitate the amide bond cleavage and lead to the in vivo formation of a carboxylic acid and an amine .Chemical Reactions Analysis
The main metabolites of similar compounds in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .Scientific Research Applications
Drug Design and Development
2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide, due to its structural features, plays a crucial role in the design and development of new therapeutic agents. Its analogues, such as piperazine derivatives, have been widely investigated for their potential as medicinal compounds. Piperazine, a core structural component, is recognized for its versatility in drug design, contributing to a wide range of pharmacological activities. These include anticancer, antiviral, and anti-mycobacterial properties, specifically against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The systematic exploration of piperazine analogues has yielded promising anti-TB molecules, highlighting the compound's significance in addressing global health challenges like tuberculosis (TB) and its drug-resistant forms (Girase et al., 2020).
Material Science
In the realm of material science, derivatives of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide contribute to the development of novel materials with specific biochemical or biophysical properties. For instance, the synthesis and characterization of such compounds can lead to advancements in nanofiltration membranes, which are critical for environmental applications like water treatment and desalination. These membranes, leveraging the unique chemical properties of piperazine-based polyamides, demonstrate enhanced performance in water purification processes, underscoring the compound's contribution to environmental sustainability (Shao et al., 2022).
Biochemical Studies
Biochemical research also benefits from the study of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide and its derivatives. These compounds serve as valuable tools for understanding molecular interactions, such as DNA binding mechanisms, which are pivotal in the development of diagnostic and therapeutic strategies against genetic diseases. For example, Hoechst 33258, a well-known derivative, has been extensively used as a fluorescent DNA stain, providing insights into chromosomal structures and functions (Issar & Kakkar, 2013).
properties
IUPAC Name |
2-fluoro-N-methyl-4-piperazin-1-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-14-12(17)10-3-2-9(8-11(10)13)16-6-4-15-5-7-16/h2-3,8,15H,4-7H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASUFRKFRACNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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